4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde 4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 213455-35-7
VCID: VC13591893
InChI: InChI=1S/C16H12O2S/c17-10-13-6-7-15(14-8-9-19-16(13)14)18-11-12-4-2-1-3-5-12/h1-10H,11H2
SMILES: C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=O
Molecular Formula: C16H12O2S
Molecular Weight: 268.3 g/mol

4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde

CAS No.: 213455-35-7

Cat. No.: VC13591893

Molecular Formula: C16H12O2S

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde - 213455-35-7

Specification

CAS No. 213455-35-7
Molecular Formula C16H12O2S
Molecular Weight 268.3 g/mol
IUPAC Name 4-phenylmethoxy-1-benzothiophene-7-carbaldehyde
Standard InChI InChI=1S/C16H12O2S/c17-10-13-6-7-15(14-8-9-19-16(13)14)18-11-12-4-2-1-3-5-12/h1-10H,11H2
Standard InChI Key WEJUBKBMBACIPT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=O
Canonical SMILES C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=O

Introduction

Structural and Chemical Characteristics

The compound’s structure combines a benzo[b]thiophene skeleton with strategic functionalization. The benzyloxy group (OCH2C6H5\text{OCH}_2\text{C}_6\text{H}_5) enhances solubility in organic solvents, while the formyl group (-CHO\text{-CHO}) enables participation in condensation and nucleophilic addition reactions. Key features include:

Molecular Geometry

  • Fused Ring System: The benzene and thiophene rings share two adjacent carbon atoms, creating a planar, aromatic system.

  • Substituent Effects: The electron-donating benzyloxy group at C4 and the electron-withdrawing formyl group at C7 create a polarized electronic environment, influencing reactivity .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC16H12O2S\text{C}_{16}\text{H}_{12}\text{O}_{2}\text{S}
Molecular Weight268.3 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMF, DMSO, THF; insoluble in water
StabilityStable under inert conditions; sensitive to strong acids/bases

Data derived from vendor specifications and structural analogs .

Synthetic Methodologies

Primary Synthesis Route

The synthesis typically begins with benzo[b]thiophene-7-carbaldehyde (CAS 10134-91-5) , which undergoes benzylation at the 4-position:

  • Benzylation:

    • Reagents: Benzyl chloride or benzyl alcohol, potassium carbonate (K2CO3\text{K}_2\text{CO}_3).

    • Conditions: Aprotic solvent (e.g., DMF), 80–100°C, 12–24 hours .

    • Mechanism: Nucleophilic aromatic substitution (SNAr) facilitated by the electron-rich thiophene ring.

    Benzo[b]thiophene-7-carbaldehyde+BnClΔK2CO3,DMF4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde\text{Benzo[b]thiophene-7-carbaldehyde} + \text{BnCl} \xrightarrow[\Delta]{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde}
  • Purification: Column chromatography or recrystallization yields the final product with >95% purity .

Alternative Approaches

  • Aryne Intermediate Strategy: Aryne precursors, such as o-silylaryl triflates, react with alkynyl sulfides to construct the benzothiophene core . While less common for this specific derivative, this method highlights the flexibility of benzothiophene synthesis.

  • Photochemical Methods: Remote substituent effects on benzothiophene photolysis have been explored, though these are more relevant to functionalized analogs .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s formyl group serves as a handle for further derivatization:

  • Condensation Reactions: Formation of Schiff bases with amines, enabling access to imine-linked pharmacophores .

  • Cross-Coupling: Suzuki-Miyaura or Heck reactions at the formyl position for biaryl synthesis .

Biological Activity

  • Anticancer Potential: Thiophene derivatives exhibit inhibitory effects on kinases and apoptosis pathways. The benzyloxy group may enhance blood-brain barrier permeability .

  • Antimicrobial Properties: Preliminary studies on analogs suggest activity against Gram-positive bacteria, though specific data for this compound remain limited .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Peaks at νmax\nu_{\text{max}} ~1700 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-O-C asymmetric stretch) .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (CDCl3_3): δ 9.90 (s, 1H, CHO), 7.80–7.20 (m, 9H, aromatic), 5.20 (s, 2H, OCH2_2Ph) .

    • 13C^{13}\text{C} NMR: δ 192.1 (CHO), 159.2 (C-O), 140.1–115.3 (aromatic carbons) .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear gloves and lab coat
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse in fume hood

Storage at room temperature in a dry, dark environment is recommended .

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